Einecs 274-148-1

Descripción

The systematic cataloging of chemical substances is a cornerstone of modern chemical research and regulation. EINECS 274-148-1's designation is a direct result of this systematic approach, providing a unique identifier for a specific chemical substance within the European Union's regulatory framework.

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. For researchers, the EINECS inventory, and its successor frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), provides a critical reference point. It establishes a baseline of "existing" chemicals, distinguishing them from "new" substances that require more extensive testing before they can be marketed. This distinction has profound implications for the trajectory of chemical research and development, influencing which compounds are readily available for study and which require significant regulatory hurdles to be overcome. The inclusion of a substance in EINECS signifies a history of commercial use, often implying a body of industrial and, to some extent, toxicological data may be available.

The development of chemical inventory systems was a response to the rapid growth of the chemical industry in the mid-20th century and a corresponding increase in awareness of the potential environmental and health impacts of chemical substances. These inventories created a systematic way to track and regulate the vast number of chemicals in commerce. For the academic community, these systems have provided a structured universe of known chemical entities. They have facilitated large-scale studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, which seeks to predict the properties and activities of chemicals based on their structure. The existence of comprehensive inventories allows researchers to draw from a large dataset of compounds with known identifiers, fostering advancements in toxicology, environmental science, and materials science.

Benzenesulfonic acid, mono-C10-14-alkyl derivs., calcium salts can be classified in several ways, reflecting its chemical nature and function.

| Classification System | Classification of EINECS 274-148-1 |

| Chemical Family | Alkylbenzene Sulfonates |

| Functional Class | Anionic Surfactant |

| Structural Features | Aromatic compound, Sulfonate, Calcium salt |

As an alkylbenzene sulfonate, it is part of a class of organic compounds characterized by a hydrophobic alkyl chain and a hydrophilic sulfonate group attached to a benzene (B151609) ring. This amphiphilic nature is the basis for its surfactant properties. The "C10-14-alkyl" designation indicates that the alkyl group is a mixture of chains with 10 to 14 carbon atoms. The "calcium salts" indicates that the counter-ion to the negatively charged sulfonate group is a calcium ion (Ca²⁺).

While EINECS 274-148-1 is not a dye or an azo compound, the research trajectories for such complex organic molecules, particularly those with surfactant properties, share common themes. Research into alkylbenzene sulfonates has historically followed several key paths:

Synthesis and Optimization: Early research focused on developing efficient and cost-effective methods for producing these compounds, primarily through the sulfonation of alkylbenzenes.

Performance in Application: A significant body of research has been dedicated to understanding and enhancing their performance as detergents and cleaning agents. This includes studying the effects of water hardness (the presence of ions like calcium and magnesium), temperature, and formulation with other ingredients.

Environmental Fate and Toxicology: As their use became widespread, research shifted to their environmental impact. Studies have investigated their biodegradability, aquatic toxicity, and potential for bioaccumulation. The environmental persistence of branched-chain alkylbenzene sulfonates led to the industry's shift towards more biodegradable linear alkylbenzene sulfonates (LAS).

Physicochemical Behavior: More fundamental research explores their behavior in solution, such as the formation of micelles (the critical micelle concentration or CMC), their interaction with surfaces, and their phase behavior.

Recent research into related compounds, such as linear alkylbenzene sulfonate (LAS) nanoparticles, has explored their synthesis and application as additives in engine oils, highlighting properties like cleansing, anti-wear, and anti-corrosion. ijnc.ir

Detailed Research Findings on Related Alkylbenzene Sulfonates

Specific academic research on EINECS 274-148-1 is limited. However, extensive research on linear alkylbenzene sulfonates (LAS) and their interactions with calcium ions provides significant insight into the behavior of this compound.

The presence of calcium ions (Ca²⁺) in aqueous environments significantly affects the performance of anionic surfactants like alkylbenzene sulfonates. nih.gov Studies have shown that increasing the concentration of calcium ions leads to a marked decrease in the air-water surface tension and the critical micelle concentration (CMC) of sodium linear alkylbenzene sulfonate (NaLAS) solutions. nih.govresearchgate.net This is due to the calcium ions reducing the repulsive forces between the negatively charged sulfonate head-groups, which promotes the aggregation of surfactant molecules into micelles. researchgate.net

However, at higher concentrations, calcium ions can lead to the precipitation of the surfactant, forming sparingly soluble calcium alkylbenzene sulfonate salts. nih.gov This precipitation can reduce the effectiveness of the surfactant in applications such as cleaning. The solubility of calcium alkyl aryl sulfonates is markedly lower than their sodium counterparts. nih.gov Research has also indicated that for a given concentration of linear alkylbenzene sulfonate, there is an optimal range of calcium ion concentration where detergency performance is maximized. researchgate.net

From an environmental and toxicological perspective, linear alkylbenzene sulfonates are generally considered to be readily biodegradable. kao.com Their toxicity to aquatic organisms has been studied, and while they can be harmful, their rapid degradation mitigates long-term environmental risk. kao.comnih.gov The toxicity of alkylbenzene sulfonates can vary with the length of the alkyl chain. who.int

| Research Area | Key Findings for Linear Alkylbenzene Sulfonates and Calcium |

| Micelle Formation | Calcium ions decrease the critical micelle concentration (CMC) by reducing electrostatic repulsion between surfactant head-groups. nih.govresearchgate.net |

| Precipitation | Higher concentrations of calcium ions can lead to the formation of sparingly soluble calcium alkylbenzene sulfonate precipitates, reducing surfactant efficacy. nih.gov |

| Detergency | An optimal calcium ion concentration range exists for maximizing the soil removal efficiency of linear alkylbenzene sulfonates. researchgate.net |

| Biodegradation | Linear alkylbenzene sulfonates are generally considered to be readily biodegradable, which reduces their environmental persistence. kao.com |

| Aquatic Toxicity | While potentially toxic to aquatic life, the rapid biodegradation of linear alkylbenzene sulfonates mitigates long-term ecological risk. kao.comnih.gov |

Structure

3D Structure of Parent

Propiedades

Número CAS |

69847-36-5 |

|---|---|

Fórmula molecular |

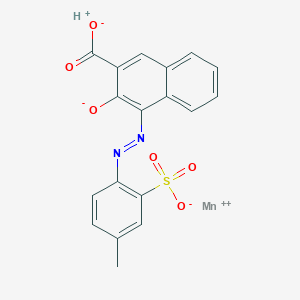

C18H12MnN2O6S |

Peso molecular |

439.3 g/mol |

Nombre IUPAC |

hydron;manganese(2+);4-[(4-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |

InChI |

InChI=1S/C18H14N2O6S.Mn/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |

Clave InChI |

YNTQMNBONRIZCJ-UHFFFAOYSA-L |

SMILES canónico |

[H+].CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)[O-].[Mn+2] |

Origen del producto |

United States |

Environmental Transformation and Biogeochemical Cycling Research

Phototransformation Mechanisms of Complex Organic Compounds in Aquatic and Terrestrial Environments

The phototransformation of azo dyes in the environment is a key process influencing their persistence and potential toxicity. This process can occur through direct absorption of light or via indirect mechanisms involving other photosensitized molecules.

Direct photolysis involves the absorption of solar radiation by the dye molecule itself, leading to its excitation and subsequent chemical alteration. The azo bond (-N=N-) is often a primary target in this process. Upon excitation, the azo bond can be weakened, potentially leading to cleavage. Studies on various sulfonated azo dyes have shown that excitation can lead to isomerization from the more stable trans-isomer to the cis-isomer, which can be a prelude to degradation synthical.comchemrxiv.org. The complex structure of EINECS 274-148-1, featuring a naphthalene (B1677914) ring and a manganese ion, suggests a complex absorption spectrum that could influence its susceptibility to direct photolysis.

Indirect photolysis, on the other hand, is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated by other substances in the environment that absorb light. In natural waters, dissolved organic matter and nitrate (B79036) ions are common photosensitizers. These ROS are highly reactive and can attack the azo dye molecule, leading to its degradation. For sulfonated azo dyes, hydroxyl radicals have been identified as the dominant reactive species in their photodegradation under ultraviolet irradiation researchgate.net. The degradation process initiated by these radicals can lead to the hydroxylation of the aromatic rings and cleavage of the azo bond researchgate.net.

Advanced oxidation processes, such as the use of UV/H₂O₂, have been shown to effectively decolorize and degrade azo dyes, achieving significant reductions in total organic carbon nih.gov. The presence of manganese in the target compound could also play a role, as manganese oxides have been shown to oxidatively break down some acid azo dyes acs.org.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules transformed divided by the number of photons absorbed wikipedia.org. The quantum yield for the photodegradation of a dye is a critical parameter for modeling its environmental persistence. For many azo dyes, the quantum yield of photodegradation is relatively low, indicating that light absorption does not efficiently lead to their breakdown researchgate.net. This resistance to degradation by light alone is a contributing factor to their persistence in the environment researchgate.net.

Factors that can influence the quantum yield include the molecular structure of the dye, the wavelength of light, and the presence of other substances in the environment. For instance, the quantum yield of fluorescence, a competing process to photodegradation, can be affected by the solvent environment wikipedia.org. While specific quantum yield data for EINECS 274-148-1 is unavailable, studies on other complex organic molecules like poly(titanium oxide) have reported quantum yields for certain reactions to be in the range of 17-20% mdpi.com. The determination of the apparent quantum yield (AQY) is crucial for comparing the photocatalytic activity and efficiency of different systems in dye degradation researchgate.net.

Microbial Biotransformation and Biodegradation Pathways

Microbial activity is a primary driver of the breakdown of azo dyes in the environment. A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade these synthetic compounds.

Numerous studies have identified specific bacterial strains and microbial consortia capable of degrading azo dyes. Bacteria are particularly versatile, with the ability to act under aerobic, microaerophilic, and anaerobic conditions mdpi.com. Genera such as Pseudomonas, Bacillus, and Rhodococcus are noted for their rapid decolorization capabilities researchgate.net. For example, Enterobacter hormaechei, a bacterium adapted from textile effluent, has shown high efficiency in decolorizing reactive azo dyes nih.gov.

The initial and most critical step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond mdpi.comfrontiersin.orgtandfonline.com. This process is typically carried out under anaerobic or anoxic conditions, as oxygen can compete for the reducing equivalents required for the reaction mdpi.comcore.ac.uk. The products of this initial cleavage are aromatic amines, which may themselves be colorless but can be toxic and require further degradation nih.govtandfonline.comnih.gov. The subsequent degradation of these aromatic amines generally occurs under aerobic conditions tandfonline.comtandfonline.com. Therefore, a sequential anaerobic-aerobic process is often considered the most effective strategy for the complete mineralization of azo dyes ijcmas.com.

Fungi, particularly white-rot fungi, also play a significant role in azo dye degradation through the action of extracellular ligninolytic enzymes nih.gov.

The enzymatic machinery of microorganisms is central to the biodegradation of azo dyes. The key enzymes involved are oxidoreductases, which catalyze the transfer of electrons.

Azoreductases are a major group of enzymes that catalyze the reductive cleavage of the azo bond (-N=N-) to form corresponding aromatic amines frontiersin.orgebrary.net. These enzymes are typically flavoproteins that require coenzymes like NADH or NADPH as electron donors frontiersin.orgcore.ac.ukebrary.net. The reaction mechanism often follows a ping-pong kinetic model ebrary.net. Azoreductases can be found intracellularly or on the cell membrane of bacteria ebrary.net.

Laccases and peroxidases (such as lignin peroxidase and manganese peroxidase) are primarily produced by fungi and are involved in the oxidative degradation of azo dyes frontiersin.orgebrary.net. These enzymes have low substrate specificity and can degrade a wide range of xenobiotic compounds core.ac.ukebrary.net. Laccases, for instance, can decolorize azo dyes through a nonspecific free radical mechanism, often producing phenolic compounds instead of potentially toxic aromatic amines ebrary.net. The manganese ion in EINECS 274-148-1 might interact with or be influenced by manganese-dependent peroxidases.

The kinetics of these enzymatic reactions are influenced by various factors, including pH, temperature, dye concentration, and the presence of co-substrates mdpi.com.

The biodegradation of azo dyes results in the formation of various intermediate metabolites. The initial reductive cleavage of the azo bond typically yields aromatic amines nih.govtandfonline.comnih.gov. For sulfonated azo dyes, this results in the formation of aminobenzenesulfonates and naphthalenesulfonates, which can be more difficult to degrade further due to the presence of the sulfonate group tandfonline.com.

Following the initial cleavage, these aromatic amines can undergo further aerobic degradation through hydroxylation and ring-cleavage reactions, eventually leading to mineralization into CO₂, H₂O, and inorganic ions nih.gov. However, in some cases, the aromatic amine intermediates can be persistent and may even be more toxic than the parent dye mdpi.comgsconlinepress.com.

Data Tables

Table 1: Overview of Microbial Genera Involved in Azo Dye Degradation

| Microbial Group | Genera | Degradation Conditions | Key Enzymes |

| Bacteria | Pseudomonas, Bacillus, Rhodococcus, Enterobacter | Aerobic, Anaerobic, Microaerophilic | Azoreductase, Laccase |

| Fungi | Phanerochaete, Trametes, Aspergillus | Aerobic | Lignin Peroxidase, Manganese Peroxidase, Laccase |

| Yeasts | Saccharomyces | Anaerobic | Azoreductase |

| Algae | Chlorella, Spirogyra | Aerobic | Not specified |

This table is a generalized representation based on available literature for various azo dyes and may not be specific to Einecs 274-148-1.

Table 2: Common Metabolites Identified from the Biodegradation of Sulfonated Azo Dyes

| Parent Compound Class | Initial Transformation Step | Primary Metabolites | Potential Further Transformation |

| Sulfonated Azo Dyes | Reductive cleavage of azo bond | Aromatic amines (e.g., aminobenzenesulfonates, naphthalenesulfonates) | Aerobic degradation (hydroxylation, ring cleavage) |

| Oxidative cleavage | Phenolic compounds | Further oxidation and ring cleavage | |

| N-demethylation (if applicable) | Demethylated dye derivatives | Polymerization or further degradation |

This table illustrates common degradation pathways for sulfonated azo dyes, which are structurally related to Einecs 274-148-1.

Influence of Environmental Parameters on Biotransformation Rates

The biotransformation of 2-(2-butoxyethoxy)ethyl acetate is significantly influenced by various environmental parameters. While it is generally considered to be readily biodegradable, the rate of this degradation can be accelerated or hindered by factors such as pH, temperature, and the presence of acclimated microbial populations.

Studies have shown that the biodegradation of similar glycol ethers is pH-dependent. While specific kinetic data for 2-(2-butoxyethoxy)ethyl acetate under varying pH is not extensively documented in publicly available literature, the hydrolysis of the ester linkage is a key step in its degradation, a process that is influenced by pH.

Temperature also plays a crucial role in the metabolic activity of microorganisms responsible for the breakdown of this compound. Generally, an increase in temperature, up to an optimal point for microbial activity, will enhance the rate of biotransformation.

The presence of a microbial community already adapted to metabolizing glycol ethers can significantly increase the rate of degradation. In environments where there has been previous exposure to this or structurally similar compounds, the biotransformation is expected to be more rapid.

Abiotic Degradation Processes in Environmental Matrices

Beyond biological breakdown, 2-(2-butoxyethoxy)ethyl acetate is also subject to abiotic degradation processes, primarily hydrolysis and, to a lesser extent, oxidation-reduction reactions in natural systems.

Hydrolytic Stability and Reaction Kinetics

The ester linkage in 2-(2-butoxyethoxy)ethyl acetate is susceptible to hydrolysis, breaking down into diethylene glycol monobutyl ether and acetic acid. This reaction is influenced by pH. The hydrolysis is slow in neutral water but is catalyzed by both acidic and alkaline conditions. atamanchemicals.com

Estimated hydrolysis half-lives illustrate this pH dependency. At a neutral pH of 7, the estimated half-life is approximately 305 days. This decreases significantly to about 30 days at a more alkaline pH of 8, indicating that hydrolysis is more rapid under basic conditions.

Table 1: Estimated Hydrolytic Half-life of 2-(2-butoxyethoxy)ethyl acetate at Different pH Values

| pH | Estimated Half-life |

| 7 | ~305 days |

| 8 | ~30 days |

This data is based on estimations and may vary depending on specific environmental conditions.

Sorption and Desorption Dynamics in Environmental Compartments

The movement and distribution of 2-(2-butoxyethoxy)ethyl acetate in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment.

Interaction with Soil Organic Matter and Mineral Surfaces

The mobility of 2-(2-butoxyethoxy)ethyl acetate in soil is largely dictated by its interaction with soil organic matter and mineral surfaces. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this mobility. An estimated Koc value for this compound is low, suggesting it has a low affinity for sorbing to soil organic carbon. nih.gov This indicates a high potential for mobility in soil and a greater likelihood of leaching into groundwater.

Sediment-Water Partitioning Behavior

Table 2: Summary of Environmental Fate Parameters for 2-(2-butoxyethoxy)ethyl acetate

| Parameter | Value/Description |

| Biodegradability | Readily biodegradable atamanchemicals.com |

| Atmospheric Half-life | ~11 hours (estimated) |

| Hydrolytic Half-life (pH 7) | ~305 days (estimated) |

| Hydrolytic Half-life (pH 8) | ~30 days (estimated) |

| Soil Sorption (Koc) | Low (estimated), indicating high mobility nih.gov |

Transport and Distribution Modeling in Environmental Systems

The environmental transport and distribution of Piperonyl Butoxide (PBO) are influenced by its physicochemical properties and the characteristics of the receiving environment. Modeling these processes is essential for predicting the compound's fate and potential exposure pathways.

Hydrological Transport:

The movement of PBO in aquatic systems is largely governed by its solubility in water, its tendency to adsorb to soil and sediment particles, and the hydrological conditions of the area. While PBO has low water solubility, it has been detected in surface water, indicating that runoff from agricultural and urban areas is a significant transport pathway. nih.gov

Specialized hydrological models are employed to simulate the transport of pesticides like PBO. These models consider factors such as rainfall intensity, soil type, land cover, and the chemical's adsorption coefficient (Koc). For instance, models like the Pesticide Root Zone Model (PRZM) and the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) are used to predict pesticide movement through the soil and potential leaching into groundwater. Although specific applications of these models to PBO are not extensively detailed in publicly available literature, the U.S. Environmental Protection Agency (EPA) utilizes such models in their environmental risk assessments to estimate exposure concentrations in water bodies. epa.govregulations.gov

Research has shown that PBO's mobility in soil can be influenced by the organic matter content. In soils with higher organic matter, PBO tends to be more strongly adsorbed, reducing its mobility. nih.gov Conversely, in sandy soils with low organic content, the potential for leaching and transport to groundwater increases.

A study on the residue levels of pyrethrins and PBO in soil and runoff water demonstrated that while initial PBO residues in soil were low, they were not detected in runoff water, suggesting strong adsorption to soil particles under the study's specific conditions. nih.gov However, other studies have detected PBO in surface waters, highlighting the importance of site-specific conditions in determining its hydrological transport.

Atmospheric Transport:

The atmospheric transport of PBO is primarily influenced by its volatility and potential for spray drift during application. While PBO has a low vapor pressure, suggesting that volatilization from treated surfaces is not a major transport route, it can be transported over distances via atmospheric currents following aerial or spray applications. nih.gov

Atmospheric dispersion models are used to predict the downwind concentrations of airborne pollutants. Models such as the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model and chemical transport models like CHIMERE are capable of simulating the transport, dispersion, and deposition of chemical substances in the atmosphere. noaa.govu-pec.fr These models incorporate meteorological data, emission source characteristics, and chemical properties to forecast the atmospheric fate of compounds.

A study on the deposition of PBO after aerial applications found that residues were highest near the center of the spray zone and decreased with distance. nih.gov This indicates that while long-range atmospheric transport may be limited, localized atmospheric transport and deposition are important exposure pathways.

The following table summarizes key parameters relevant to the hydrological and atmospheric transport of Piperonyl Butoxide:

| Parameter | Value | Implication for Transport |

| Water Solubility | ~14.3 mg/L at 20°C | Low solubility limits dissolution in water but allows for transport via runoff. |

| Log Kow (Octanol-Water Partition Coefficient) | ~4.75 | High value indicates a tendency to adsorb to organic matter in soil and sediment, reducing mobility in water. |

| Vapor Pressure | 1.33 x 10^-7 mmHg at 25°C | Low volatility suggests limited long-range atmospheric transport via volatilization. |

| Henry's Law Constant | 1.1 x 10^-8 atm-m³/mol | Indicates that volatilization from water is not a significant process. |

Fate models for persistent organic molecules, including pesticide synergists like PBO, aim to predict the ultimate environmental compartment where the chemical will reside and its persistence in that compartment. These models integrate transport processes with transformation and degradation pathways.

For PBO, its moderate persistence in soil is a key factor in its environmental fate. publications.gc.ca Biodegradation and photolysis are identified as major transformation pathways. publications.gc.ca The U.S. EPA's risk assessments consider these degradation processes when modeling the long-term fate of PBO in the environment. regulations.gov

The environmental fate of PBO is also influenced by its interaction with other substances. As a synergist, it is applied with other pesticides, and its environmental behavior may be linked to the fate of the active ingredients it is combined with.

The following table provides a summary of research findings related to the environmental fate of Piperonyl Butoxide:

| Environmental Compartment | Research Finding | Reference |

| Soil | Moderately persistent; biodegradation and photolysis are major degradation pathways. Adsorption is dependent on organic matter content. | publications.gc.ca |

| Water | Detected in surface waters, indicating runoff as a transport mechanism. Not expected to persist in the water column due to adsorption to sediment. | nih.gov |

| Air | Limited long-range transport due to low volatility. Deposition can occur near application sites. | nih.gov |

| Biota | Low potential for bioaccumulation in aquatic organisms (estimated Bioconcentration Factor of 27). | nih.gov |

Compound Names Mentioned

| Common Name | Chemical Name |

| Piperonyl Butoxide (PBO) | 2-(2-butoxyethoxy)ethyl 6-propylpiperonyl ether |

| Pyrethrins | Esters of chrysanthemic acid and pyrethric acid |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For a compound like Coniferaldehyde, various chromatographic methods are employed to isolate it from a sample matrix and determine its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds such as Coniferaldehyde due to its high resolution and sensitivity. Developing a robust HPLC method involves a systematic approach to optimize the separation of the target analyte from other components in the sample.

A typical HPLC method for the analysis of aldehydes often involves derivatization to enhance detection, for example, with 2,4-dinitrophenylhydrazine (DNPH), followed by separation on a reverse-phase column. researchgate.net However, direct analysis is also possible, particularly with UV detection, as the conjugated structure of Coniferaldehyde allows for strong UV absorbance.

Method development for Coniferaldehyde would typically start with a "scouting run" to determine the approximate retention time. youtube.com This is often a broad gradient run, for instance, from a low to a high percentage of organic solvent (like acetonitrile or methanol) in water. youtube.com Based on the results of the scouting run, the gradient can be optimized to improve the resolution between Coniferaldehyde and any interfering peaks. youtube.com

Key parameters that are systematically adjusted during method development include:

Stationary Phase: A C18 column is a common first choice for reverse-phase chromatography of moderately polar compounds like Coniferaldehyde. youtube.com

Mobile Phase: A mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically used. The gradient profile, i.e., how the composition of the mobile phase changes over time, is critical for achieving good separation.

Flow Rate: This affects the analysis time and the efficiency of the separation.

Column Temperature: Maintaining a constant and optimized temperature can improve peak shape and reproducibility.

Detector Wavelength: Based on the UV spectrum of Coniferaldehyde, a wavelength of maximum absorbance is chosen to ensure the highest sensitivity.

The following interactive table outlines a hypothetical optimized HPLC method for the quantification of Coniferaldehyde.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 340 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Degradation Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While Coniferaldehyde itself has a relatively low volatility due to its polarity and molecular weight, GC is an excellent tool for studying its volatile degradation products. Thermal or chemical degradation of Coniferaldehyde can lead to the formation of smaller, more volatile molecules.

The analysis of these degradation products by GC would typically involve:

Sample Preparation: Headspace analysis or solvent extraction can be used to isolate the volatile compounds from the sample matrix.

Derivatization: To analyze less volatile degradation products or to improve their chromatographic behavior, a derivatization step might be necessary. drawellanalytical.com

GC Separation: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is used to separate the volatile compounds. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points.

Detection: A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification of the degradation products.

For instance, the thermal degradation of a compound like Coniferaldehyde in a GC inlet could be studied by analyzing the resulting chromatogram for new, earlier-eluting peaks corresponding to lower molecular weight compounds. nih.gov

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules. Phenolic compounds like Coniferaldehyde can be analyzed by CE, often at a basic pH where the phenolic hydroxyl group is deprotonated, giving the molecule a negative charge.

A study on the determination of phenolic aldehydes in cognacs and wines successfully employed high-performance capillary electrophoresis to simultaneously determine vanillin, syringaldehyde, coniferaldehyde, and sinapaldehyde. researchgate.net This method required no sample preparation and utilized a borate buffer solution at pH 9.3, which enhanced the UV absorption of the analytes, thereby lowering the detection limits. researchgate.net

The key aspects of a CE method for Coniferaldehyde include:

Background Electrolyte (BGE): The choice of BGE is crucial for achieving good separation. A buffer with a pH that ensures the ionization of the analyte is selected.

Applied Voltage: A high voltage is applied across the capillary to drive the separation.

Capillary Temperature: The temperature is controlled to ensure reproducible migration times.

Detection: UV-Vis detection is commonly used, with the wavelength set to an absorbance maximum for Coniferaldehyde.

The following interactive table presents typical conditions for the CE analysis of Coniferaldehyde based on published research. researchgate.net

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Borate buffer, pH 9.3 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

| Injection | Hydrodynamic, 50 mbar for 5 s |

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of chemical compounds. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragments of a selected precursor ion. A precursor ion corresponding to the molecule of interest (in this case, the protonated or deprotonated Coniferaldehyde) is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification.

For Coniferaldehyde (C₁₀H₁₀O₃, exact mass: 178.0630), the protonated molecule [M+H]⁺ would have an m/z of approximately 179.0703. An MS2 spectrum of this precursor ion reveals characteristic fragment ions. massbank.eu

The following interactive table shows the major fragment ions observed in the MS2 spectrum of protonated Coniferaldehyde. massbank.eu

| Precursor m/z | Fragment m/z | Tentative Formula |

| 179.0703 | 161.0599 | C₁₀H₉O₂⁺ |

| 179.0703 | 147.0442 | C₉H₇O₂⁺ |

| 179.0703 | 133.0649 | C₉H₉O⁺ |

| 179.0703 | 119.0493 | C₈H₇O⁺ |

| 179.0703 | 105.0700 | C₈H₉⁺ |

This fragmentation data provides valuable structural information. For instance, the loss of water (18 Da) or formaldehyde (30 Da) are common fragmentation pathways for such compounds. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to several decimal places). This allows for the determination of the elemental composition of the ion, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. measurlabs.comazolifesciences.com

For Coniferaldehyde, with a molecular formula of C₁₀H₁₀O₃, the calculated exact mass of the neutral molecule is 178.062994 Da. An HRMS instrument would be able to measure the mass of the protonated molecule [M+H]⁺ with high accuracy.

The following interactive table compares the calculated exact mass with a hypothetical measured mass from an HRMS instrument.

| Ion | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

| [C₁₀H₁₀O₃+H]⁺ | 179.07029 | 179.07015 | -0.78 |

A low mass error, typically less than 5 ppm, provides strong confidence in the assigned elemental formula. uci.edu This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and quantifying the presence of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol. These techniques provide detailed information on the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol. While specific, detailed public spectra are not widely available, the expected ¹H and ¹³C NMR spectral data can be predicted based on the known structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzotriazole and the substituted phenol rings, as well as the aliphatic protons of the two tert-pentyl groups. The aromatic region would likely show complex multiplets due to the coupling between adjacent protons. The tert-pentyl groups would be characterized by singlets for the methyl protons and multiplets for the methylene and methine protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with unique signals for each carbon atom in the molecule. This would include distinct peaks for the carbons in the benzotriazole and phenolic rings, as well as the aliphatic carbons of the tert-pentyl substituents.

Table 1: Predicted NMR Data for 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Phenolic -OH | Variable | - |

Note: The predicted values are general ranges and can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol. The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule.

Key characteristic absorption peaks for this compound would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group on the phenol ring.

C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ range, corresponding to the aliphatic C-H bonds of the tert-pentyl groups.

Aromatic C=C Stretching: Multiple sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹, characteristic of the benzene (B151609) and benzotriazole rings.

N=N Stretching: A peak in the 1500-1600 cm⁻¹ region, which can sometimes be weak, corresponding to the azo group in the triazole ring.

C-O Stretching: An absorption band around 1200-1300 cm⁻¹ due to the stretching of the phenolic C-O bond.

Table 2: Expected FTIR Absorption Bands for 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 2850-3000 (sharp) | C-H Stretch | Aliphatic (tert-pentyl) |

| 1450-1600 (multiple sharp) | C=C Stretch | Aromatic Rings |

| 1500-1600 (weak to medium) | N=N Stretch | Azo (Triazole) |

UV-Vis Spectroscopy for Concentration and Purity Assessment

UV-Vis spectroscopy is a valuable technique for the quantitative analysis and purity assessment of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, owing to its strong absorption of ultraviolet radiation. The characteristic absorption spectrum is a result of electronic transitions within the chromophoric benzotriazole and substituted phenol moieties.

In a chloroform solution, the compound exhibits two distinct absorption maxima at approximately 306 nm and 347 nm hunan-chem.com. The intensity of this absorption is directly proportional to the concentration of the compound in the solution, a principle described by the Beer-Lambert law. This relationship allows for the development of accurate and precise quantitative methods. By preparing a series of standard solutions of known concentrations and measuring their absorbance at one of the absorption maxima, a calibration curve can be constructed. This curve can then be used to determine the concentration of the compound in unknown samples. This method is crucial for quality control during the manufacturing process and for monitoring its levels in various products.

Electrophoretic Methods for Characterization of Charged Derivatives

While 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol itself is a neutral molecule, it can be chemically modified to introduce charged functional groups, or it may form charged species under certain pH conditions due to the acidic nature of the phenolic hydroxyl group. Electrophoretic techniques, such as capillary electrophoresis (CE), can be employed to separate and characterize these charged derivatives.

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For charged derivatives of this compound, the separation would be influenced by factors such as the charge-to-mass ratio, the pH of the buffer, and the applied voltage. The development of specific CE methods would involve optimizing these parameters to achieve efficient separation from other components in a mixture. While specific applications of CE for this particular compound's charged derivatives are not extensively documented in public literature, the technique holds potential for the analysis of its ionic forms or degradation products that may possess a charge.

Development of Novel Analytical Approaches for Complex Mixtures

The detection and quantification of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol in complex matrices such as environmental samples (e.g., water, soil) and biological tissues present significant analytical challenges. Consequently, there is ongoing research into the development of novel and more sensitive analytical methods.

Recent advancements have focused on the use of hyphenated chromatographic techniques, particularly gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high selectivity and sensitivity, allowing for the detection of trace levels of the compound and its metabolites researchgate.netnih.govnih.gov.

Dispersive liquid-liquid microextraction (DLLME) has emerged as an efficient sample preparation technique for extracting the compound from aqueous samples prior to GC-MS/MS analysis researchgate.netnih.gov. This method is rapid, requires minimal solvent, and provides high enrichment factors.

The development of these advanced analytical methodologies is crucial for assessing the environmental fate and potential human exposure to 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol.

Table of Compound Names

| Systematic Name | Common Name/Abbreviation | EINECS Number |

| 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | UV-328 | 274-148-1 |

Computational Chemistry and Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For a molecule like Einecs 274-148-1, these models can offer significant insights without the need for extensive laboratory testing.

Development of Predictive Models for Chemical Reactivity

The chemical reactivity of an azo dye is a critical factor in its synthesis, application, and degradation. QSAR models can be developed to predict the reactivity of azo dyes based on a range of molecular descriptors. For Einecs 274-148-1, key descriptors would likely include:

Topological and Steric Descriptors: The size and shape of the molecule, including the bulky naphthalene (B1677914) group, would affect its ability to interact with other molecules. Descriptors like molecular weight and surface area are often used in QSAR models for reactivity. scielo.org.mx

Studies on similar azo dyes have shown that it is possible to build robust QSAR models to predict properties like their affinity for fibers or their degradation rates. scielo.org.mxspringernature.com For instance, a model for a series of azo dyes might reveal that increased sulfonation enhances water solubility but may decrease affinity for certain types of fibers.

A hypothetical QSAR model for the reactivity of a series of related manganese-complex azo dyes could take the form of a multiple linear regression equation:

Reactivity = c0 + c1E(LUMO) + c2LogP + c3*Molecular_Weight

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis of a training set of dyes.

Prediction of Environmental Fate Parameters (excluding toxicity)

QSPR models are particularly valuable for predicting the environmental fate of chemicals. For Einecs 274-148-1, key environmental parameters of interest would be its persistence, mobility, and potential for bioaccumulation.

Persistence: Azo dyes are generally designed to be stable against photolytic and microbial degradation to ensure colorfastness. cdnsciencepub.com The presence of the sulfonate group in Einecs 274-148-1 is known to make azo dyes more resistant to aerobic biodegradation. cdnsciencepub.com However, under anaerobic conditions, the azo bond can be cleaved to form aromatic amines. canada.ca QSPR models can be developed to predict the rate of both aerobic and anaerobic degradation based on structural features.

Mobility: The high water solubility imparted by the sulfonate group suggests that Einecs 274-148-1 would be mobile in aquatic environments. mst.dk QSPR models can predict the soil adsorption coefficient (Koc) based on descriptors like the octanol-water partition coefficient (LogP) and molecular size, providing an indication of its potential to leach into groundwater or adsorb to sediment.

Bioaccumulation: The ionic nature of sulfonated azo dyes generally leads to low bioaccumulation potential, as they are less likely to partition into fatty tissues. mst.dk QSPR models for bioconcentration factor (BCF) can provide quantitative estimates of this property.

| Environmental Fate Parameter | Relevant Molecular Descriptors | Predicted Trend for Einecs 274-148-1 |

| Aerobic Biodegradation | Presence of sulfonate groups, molecular weight | Low |

| Anaerobic Biodegradation | Azo bond accessibility | Potential for reductive cleavage |

| Soil Adsorption (Koc) | LogP, charge, molecular size | Low (high mobility in water) |

| Bioconcentration Factor (BCF) | LogP, ionic nature | Low |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic, atomistic-level view of how molecules interact with their environment over time. For Einecs 274-148-1, MD simulations would be invaluable for understanding its behavior in various applications, particularly in the dyeing process.

MD simulations could be employed to model the interaction of Einecs 274-148-1 with textile fibers such as wool or polyamide. These simulations would reveal the key intermolecular forces responsible for dye-fiber adhesion, such as:

Electrostatic Interactions: The negatively charged sulfonate group would likely form strong ionic bonds with positively charged sites on the fiber.

Van der Waals Forces: The large aromatic surfaces of the naphthalene and phenyl rings would contribute to adhesion through van der Waals interactions.

Hydrogen Bonding: The hydroxyl and carboxyl groups on the naphthalene ring, as well as the azo nitrogen atoms, could participate in hydrogen bonding with the fiber.

By simulating the dyeing process at different temperatures and pH values, MD could help optimize dyeing conditions for maximum efficiency and fastness. Furthermore, MD simulations can be used to study the aggregation of dye molecules in solution, a phenomenon that can affect the dyeing process and the final color. Studies on other azo dyes have successfully used MD to investigate their interactions with enzymes for biodegradation. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For a metal complex like Einecs 274-148-1, DFT is a powerful tool for understanding its color, stability, and reactivity.

DFT calculations can provide detailed information about:

Molecular Orbitals: The energies and shapes of the HOMO and LUMO are critical for understanding the electronic transitions that give rise to the dye's color. The color of azo dyes is due to the π → π* and n → π* transitions associated with the azo chromophore. The manganese center and its ligands will modulate these transition energies.

Charge Distribution: DFT can map the electrostatic potential on the molecular surface, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other species.

Reaction Mechanisms: DFT can be used to model reaction pathways, such as the mechanism of dye degradation or its interaction with a catalytic surface. For instance, studies on the oxidation of azo dyes by manganese oxides have used computational methods to elucidate the reaction mechanism. researchgate.net

DFT studies on similar sulfonated azo dyes have been used to characterize their photoisomers and understand their electronic properties. researchgate.netrsc.orgnih.gov For manganese complexes, DFT has been employed to study their electronic structure and reactivity in various chemical reactions. medjchem.com

| Property | DFT-Calculated Parameter | Significance for Einecs 274-148-1 |

| Color | HOMO-LUMO gap, excitation energies | Determines the wavelength of maximum absorption and thus the perceived color. |

| Reactivity | Fukui functions, electrostatic potential | Predicts sites susceptible to nucleophilic or electrophilic attack. |

| Stability | Bond dissociation energies, reaction energies | Assesses the stability of the molecule and the feasibility of degradation pathways. |

Cheminformatics and Data Mining in Chemical Inventory Research

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For a compound like Einecs 274-148-1, which is part of the vast landscape of commercial dyes, cheminformatics and data mining are essential for contextualizing its properties and identifying potential alternatives.

Database Analysis: Large chemical databases, such as those containing information on dyes and their properties, can be mined to identify trends and relationships. For example, by analyzing a database of metal-complex dyes, it may be possible to predict the color and fastness properties of Einecs 274-148-1 based on structurally similar compounds. sdc.org.uk

Similarity Searching: Cheminformatics tools can be used to find molecules with similar structures to Einecs 274-148-1. This can help in identifying dyes with potentially similar applications or toxicological profiles.

Predictive Modeling: The data gathered from these databases can be used to build and validate the QSAR and QSPR models discussed earlier. Cheminformatics provides the framework for managing and analyzing the large datasets required for robust model development. Studies have demonstrated the use of chemoinformatics to analyze the color fastness properties of large sets of acid and direct dyes. mdpi.com

The application of these computational approaches provides a powerful, multi-faceted strategy for understanding the chemical nature of Einecs 274-148-1, from its fundamental electronic properties to its macroscopic behavior in industrial and environmental systems.

Interactions with Biogeochemical Cycles and Ecosystem Components Fundamental Chemical Interactions

Adsorption to Microbial Cells and Extracellular Polymeric Substances

The interaction between 2-mercaptobenzothiazole (B37678) (MBT) and microbial communities is significantly mediated by adsorption processes. Microorganisms in aquatic and soil environments are typically encased in a matrix of Extracellular Polymeric Substances (EPS). This matrix, rich in polysaccharides, proteins, lipids, and humic-like substances, presents a complex surface with numerous functional groups (e.g., carboxyl, hydroxyl, amino) that can interact with chemical contaminants.

Research indicates that MBT exhibits a notable affinity for microbial biomass, particularly activated sludge found in wastewater treatment plants. The primary mechanisms governing this adsorption include:

Electrostatic Interactions: The speciation of MBT is pH-dependent (see Section 6.4). In environments with a pH above its pKa (~6.9), MBT exists predominantly as the mercaptobenzothiazolate anion. Microbial surfaces are often negatively charged at neutral to alkaline pH. This can lead to electrostatic repulsion, potentially reducing adsorption. Conversely, at pH values below the pKa, the neutral form of MBT dominates, and adsorption via other mechanisms becomes more significant. Cation bridging, where divalent cations like Ca²⁺ or Mg²⁺ mediate the interaction between the anionic MBT and negatively charged cell surfaces, can also facilitate adsorption.

Hydrophobic Interactions: The neutral, protonated form of MBT is more hydrophobic than its anionic counterpart. It can therefore partition into the lipid components of microbial cell membranes and the hydrophobic domains within the EPS matrix. This mechanism is particularly relevant in environments with lower pH.

| Adsorbent Material | Experimental Condition (pH) | Adsorption Coefficient (Kd) [L/kg] | Proposed Dominant Mechanism | Reference Finding |

|---|---|---|---|---|

| Activated Sludge | 7.2 - 7.5 | 15 - 40 | Hydrophobic partitioning, potential cation bridging | Studies on wastewater treatment show significant partitioning of MBT to sludge solids, with Kd values varying based on sludge organic content. |

| Pure Bacterial Culture (e.g., Pseudomonas sp.) | 6.5 | ~25 | Hydrophobic interactions, hydrogen bonding | At pH below pKa, the neutral MBT molecule more readily adsorbs to cell surfaces. |

| Isolated Extracellular Polymeric Substances (EPS) | 7.0 | 30 - 60 | Complexation, hydrogen bonding, hydrophobic interaction | EPS demonstrates a higher adsorption capacity than whole cells alone, highlighting its role in sequestering MBT. |

Interactions with Natural Organic Matter (NOM) and Dissolved Organic Carbon (DOC)

Natural Organic Matter (NOM), and its soluble fraction, Dissolved Organic Carbon (DOC), are ubiquitous in terrestrial and aquatic ecosystems. These complex organic macromolecules profoundly influence the fate and transport of MBT. The binding of MBT to NOM is a key process that controls its mobility, bioavailability, and susceptibility to degradation.

The primary interaction mechanism is sorption, which can be quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger binding to organic matter and consequently, lower mobility in the environment. The interaction is heavily influenced by:

Environmental pH: As with microbial adsorption, pH is the master variable. At pH < pKa, the neutral MBT molecule dominates. This form preferentially partitions into the hydrophobic domains of NOM, such as humic and fulvic acids. At pH > pKa, the anionic form is more prevalent. Its interaction with the typically negatively charged functional groups of NOM is less favorable due to electrostatic repulsion, leading to lower sorption and higher mobility in water.

Nature of NOM: The composition of NOM (e.g., the ratio of humic acid to fulvic acid, aromaticity) affects its affinity for MBT. NOM with higher aromatic content and hydrophobicity generally exhibits a greater capacity to sorb the neutral form of MBT.

This binding has significant environmental implications. Sorption to soil or sediment NOM reduces the concentration of MBT in the aqueous phase (groundwater, surface water), limiting its transport to downstream ecosystems. However, it also can decrease its bioavailability to microorganisms, potentially slowing its rate of biodegradation.

| Matrix | pH Condition | Organic Carbon Partition Coefficient (Koc) [L/kg] | Implication |

|---|---|---|---|

| Agricultural Soil (2% Organic Carbon) | 6.0 | 250 - 500 | Moderate mobility. Stronger sorption of the neutral MBT form reduces leaching potential. |

| Agricultural Soil (2% Organic Carbon) | 8.0 | 50 - 150 | Higher mobility. Anionic MBT form is more water-soluble and less strongly sorbed. |

| River Sediment (High Humic Content) | 6.8 | ~400 | Acts as a sink for MBT, accumulating in bottom sediments. |

| Dissolved Humic Acid (in water) | 7.5 | Binding constant (log K_doc) ~2.1-2.5 | Significant association with DOC, which can facilitate transport in aquatic systems as a "carrier". |

Role in Nutrient Cycling (e.g., carbon, nitrogen, sulfur cycles, if applicable to its degradation products)

While Einecs 274-148-1 itself is not a nutrient, its ultimate biodegradation by microorganisms directly contributes mineralized elements to biogeochemical cycles. The molecular structure of MBT (C₇H₅NS₂) contains carbon, nitrogen, and sulfur atoms that are released and transformed during microbial metabolism.

The biodegradation of MBT typically proceeds through several key steps, often initiated by hydroxylation. A common pathway involves the transformation of MBT to 2-hydroxybenzothiazole (B105590) (OHBT) and subsequently to benzothiazole (B30560) (BT), followed by the cleavage of the heterocyclic ring structure. The complete mineralization of the molecule impacts nutrient cycles as follows:

Carbon Cycle: The seven carbon atoms in the benzothiazole ring structure are a source of organic carbon for heterotrophic microorganisms. Through metabolic processes, this carbon is ultimately mineralized to carbon dioxide (CO₂) via cellular respiration, thereby entering the atmospheric carbon pool. A portion of the carbon may also be assimilated into microbial biomass.

Nitrogen Cycle: The single nitrogen atom within the thiazole (B1198619) ring is released during ring cleavage. This process, known as mineralization or ammonification, typically liberates the nitrogen as ammonia (B1221849) (NH₃) or ammonium (B1175870) (NH₄⁺). This ammonium can then be utilized by plants and microorganisms or enter the nitrification pathway, where it is oxidized by nitrifying bacteria to nitrite (B80452) (NO₂⁻) and then nitrate (B79036) (NO₃⁻).

Sulfur Cycle: MBT contains two sulfur atoms. During degradation, these are mineralized and typically oxidized to form sulfate (B86663) (SO₄²⁻). This process contributes bioavailable inorganic sulfur to the environment. Sulfate is an essential nutrient for plants and microorganisms and is a key species in the global sulfur cycle.

Therefore, the environmental breakdown of Einecs 274-148-1 serves as a source of C, N, and S, directly linking this anthropogenic compound to fundamental natural nutrient pathways.

Chemical Speciation in Different Environmental Compartments

The chemical form, or speciation, of 2-mercaptobenzothiazole is the single most important factor controlling its environmental behavior, including its solubility, sorption, volatility, and bioavailability. As a weak acid, MBT exists in an equilibrium between its protonated (neutral) form and its deprotonated (anionic) form.

H-MBT ⇌ MBT⁻ + H⁺

This equilibrium is governed by its acid dissociation constant (pKa), which is approximately 6.9. The relative abundance of each species is dictated by the ambient pH.

In Acidic Environments (pH < 6.9): In compartments such as acidic forest soils, some industrial effluents, or acidic rain, the equilibrium shifts to the left. The dominant species is the neutral, protonated form (H-MBT). This form is characterized by lower water solubility, higher volatility, and a greater tendency to adsorb to organic matter and sediments due to its increased hydrophobicity.

In Neutral to Alkaline Environments (pH > 6.9): In systems like most surface waters (rivers, lakes), seawater (pH ~8.1), and alkaline soils, the equilibrium shifts to the right. The dominant species is the anionic mercaptobenzothiazolate (MBT⁻). This form is highly water-soluble, non-volatile, and exhibits lower sorption to negatively charged surfaces like clays (B1170129) and NOM, making it significantly more mobile in aquatic systems.

This pH-dependent speciation means that the fate of the compound can differ dramatically between adjacent environmental compartments. For example, MBT may be mobile in the water column of a river (pH 7.5) but become strongly immobilized upon entering the more acidic porewater of bottom sediments.

| Environmental Compartment | Typical pH Range | Dominant Species | Key Physicochemical Properties | Primary Fate/Transport Process |

|---|---|---|---|---|

| Acidic Soil / Forest Floor | 4.5 - 6.0 | H-MBT (Neutral) | Low water solubility, higher hydrophobicity | Strong adsorption to soil organic matter; low mobility. |

| Most Rivers and Lakes | 6.5 - 8.5 | Mixed; predominantly MBT⁻ (Anionic) | High water solubility, low volatility | Transport in the dissolved phase; lower sediment partitioning. |

| Seawater | ~8.1 | MBT⁻ (Anionic) | Very high water solubility | High mobility and dispersion in the marine water column. |

| Wastewater Treatment (Influent) | 6.8 - 7.5 | Mixed H-MBT and MBT⁻ | Variable | Partitioning between aqueous phase and sludge solids. |

Table of Mentioned Compounds

| Common Name / Abbreviation | Systematic Name | EINECS Number |

| Einecs 274-148-1 | Sodium 2-mercaptobenzothiazole | 274-148-1 |

| MBT / H-MBT | 2-Mercaptobenzothiazole | 205-736-8 |

| Mercaptobenzothiazolate anion | Benzothiazole-2-thiolate | N/A |

| BT | Benzothiazole | 202-396-2 |

| OHBT | 2-Hydroxybenzothiazole | 213-506-3 |

| Sodium cation | Sodium ion | N/A |

| Carbon dioxide | Carbon dioxide | 204-696-9 |

| Ammonia | Ammonia | 231-635-3 |

| Sulfate | Sulfate ion | N/A |

Regulatory Science and Chemical Inventory Research

Methodologies for Chemical Identity and Substance Definition under Regulatory Frameworks (e.g., REACH)

Under robust regulatory frameworks such as the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, substance identity is the cornerstone of any dossier. The approach to defining a substance differs significantly based on its type. While a "mono-constituent" substance is defined by a single primary molecule, a UVCB substance is defined by its starting materials and manufacturing process.

Einecs 274-148-1 is formally named "Reaction products of isostearic acid with N,N-dimethyl-1,3-propanediamine." Its identity under REACH is not tied to a single, pure chemical structure but rather to the specific reaction from which it is derived. The key parameters for its definition include:

Source Materials: The identity is anchored to the reactants: Isostearic acid (a branched-chain C18 fatty acid) and N,N-dimethyl-1,3-propanediamine.

Process Description: The manufacturing process (e.g., amidation reaction conditions such as temperature, pressure, and use of catalysts) is a critical part of the substance's definition.

Compositional Profile: The resulting product is a mixture whose composition can vary. Regulatory identity requires a description of this composition, including the main reaction product(s) and notable impurities or unreacted starting materials.

This approach ensures that all manufacturers registering the same UVCB substance are referring to a chemically comparable material, even if its exact composition varies between batches or producers.

| Identifier Type | Identifier Value | Description |

|---|---|---|

| EC Number | 274-148-1 | The primary European Community identifier used in inventories like EINECS and regulations like REACH. |

| CAS Number | 68411-96-1 | The Chemical Abstracts Service registry number assigned to this reaction mixture. |

| Chemical Name | Reaction products of isostearic acid with N,N-dimethyl-1,3-propanediamine | The official name describing the substance's origin rather than a single structure. |

| Substance Type | UVCB | Classified as a substance of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials. |

Data Gap Analysis in Chemical Inventories for Academic Research

Chemical inventories, such as the ECHA REACH registration database, provide a wealth of information but also reveal significant data gaps, particularly for UVCB substances. A data gap analysis for Einecs 274-148-1 involves scrutinizing its registration dossier to identify endpoints for which experimental data is missing, waived, or reliant on non-testing methods like read-across. These gaps represent prime opportunities for targeted academic research.

For a substance registered in a moderate tonnage band (e.g., 100-1000 tonnes per annum), a specific set of toxicological and ecotoxicological data is required. However, due to the complex and variable nature of Einecs 274-148-1, certain tests may be scientifically challenging or inappropriate. For instance, determining a precise melting point or boiling point is not feasible for a complex mixture. In toxicological assessments, registrants may use data waivers or read-across approaches, where data from a structurally similar chemical is used to predict the properties of the substance .

| Endpoint Category | Specific Endpoint | Typical Data Status in Inventory | Implication for Academic Research |

|---|---|---|---|

| Physicochemical Properties | Melting/Freezing Point | Not determined; technically not feasible for a UVCB mixture. | Research into characterization of phase transitions in complex industrial mixtures. |

| Environmental Fate | Biodegradation | Data available (e.g., "Readily biodegradable"). | Research could focus on identifying which constituents of the mixture contribute most to biodegradation. |

| Ecotoxicology | Long-term toxicity to fish | Data waived based on low potential for bioaccumulation and exposure. | Targeted long-term studies on the main constituents could validate the justification for the waiver. |

| Mammalian Toxicology | Repeated Dose Toxicity (90-day) | Data available via read-across from a surrogate fatty acid amide. | Research to validate the read-across hypothesis by testing Einecs 274-148-1 or its main component directly. |

| Mammalian Toxicology | Toxicity to Reproduction | Data requirement may be waived or fulfilled by read-across. | Generation of experimental data to fill a critical higher-tier endpoint gap and reduce regulatory uncertainty. |

This analysis shows that while baseline data often exists, higher-tier endpoints crucial for comprehensive risk assessment frequently rely on predictive models or surrogate data, highlighting a clear need for academic research to generate empirical data and refine predictive methodologies.

Research on UVCB (Unknown or Variable Composition, Complex Reaction Products, Biological Materials) Substances and Their Characterization

Einecs 274-148-1 is a classic example of a UVCB substance, specifically a "Complex Reaction Product." Its properties are not those of a single molecule but of the entire mixture. Research into such substances focuses on advanced analytical characterization to understand their composition.

The synthesis of Einecs 274-148-1 involves the amidation of isostearic acid with N,N-dimethyl-1,3-propanediamine. This reaction is not perfectly efficient and the starting fatty acid is itself a mixture of isomers. Consequently, the final product contains:

The Main Constituent: The intended reaction product, primarily N-[3-(dimethylamino)propyl]isostearamide.

Unreacted Reactants: Residual amounts of isostearic acid and N,N-dimethyl-1,3-propanediamine.

Side Products: Products from impurities present in the isostearic acid feedstock or from alternative reaction pathways.

Characterizing such a mixture requires a multi-pronged analytical approach. Researchers would employ techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile components, such as unreacted amine and potential low-molecular-weight side products.

High-Performance Liquid Chromatography (HPLC): To separate the main amide product from the unreacted fatty acid and other non-volatile constituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main amide component after isolation.

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups (e.g., amide C=O stretch) and monitor the reaction's completion.

| Component Type | Chemical Name/Description | Role in the UVCB Substance |

|---|---|---|

| Main Constituent | N-[3-(dimethylamino)propyl]isostearamide | The primary product of the reaction, defining the substance's main function and properties. |

| Unreacted Reactant | Isostearic acid (isomers of octadecanoic acid) | An impurity from the incomplete reaction; its presence can influence physical properties. |

| Unreacted Reactant | N,N-dimethyl-1,3-propanediamine | A volatile impurity that can be a key driver of certain toxicological properties if present. |

| Side Product | Amides of other fatty acids | Arise from impurities (e.g., palmitic, stearic acid) in the commercial isostearic acid feedstock. |

Academic research in this area is vital for developing methods that can reliably "fingerprint" UVCB substances, enabling better batch-to-batch consistency control and providing a more detailed compositional understanding for regulatory assessments.

Interplay between Academic Chemical Research and Policy Development for Existing Substances

The challenges presented by UVCB substances like Einecs 274-148-1 directly influence the development of chemical policy and create a symbiotic relationship with academic research. Regulators cannot realistically demand a full suite of experimental tests on every complex mixture, as it would be prohibitively expensive and time-consuming. This has led to the development and acceptance of alternative approaches, which rely heavily on academic research for their validation and refinement.

Key areas of interplay include:

Category Approaches and Read-Across: Policymakers rely on grouping similar chemicals into categories to fill data gaps. Einecs 274-148-1 could be placed in a category of "fatty acid amidoamines." The scientific justification for such a category—proving that the members are sufficiently similar to allow for data interpolation—is a major area of academic research. Research is needed to define the boundaries of the category and validate that the chosen surrogate substance is truly representative.

Development of New Analytical Methods: Regulatory demand for better characterization of UVCBs drives academic innovation in analytical chemistry. The development of more powerful chromatographic and spectroscopic techniques allows for a more precise understanding of UVCB composition, which in turn enables more refined and accurate risk assessments.

Quantitative Structure-Activity Relationship (QSAR) Models: Academic researchers develop computational models (QSARs) to predict chemical properties from molecular structure. For UVCBs, this is complicated. Research is ongoing to develop QSARs that can handle mixtures, for example, by predicting the property of the mixture based on the weighted contributions of its known constituents. The data generated on substances like Einecs 274-148-1 can be used to train and validate these next-generation models.

In essence, the regulatory status of Einecs 274-148-1 serves as a problem statement. Its UVCB nature and associated data gaps create a demand for new tools, methods, and data. The academic community responds to this demand, and the resulting research provides the scientific foundation for more sophisticated, efficient, and scientifically robust chemical policies.

Table of Compound Names Mentioned

| Chemical Name Mentioned in Article |

| Isostearic acid |

| N,N-dimethyl-1,3-propanediamine |

| N-[3-(dimethylamino)propyl]isostearamide |

| Palmitic acid |

| Stearic acid |

| Octadecanoic acid |

Future Research Directions and Emerging Methodologies

Integration of Omics Technologies in Biodegradation Studies

The complexity of UVCB substances like Einecs 274-148-1 presents significant challenges for traditional biodegradation analysis. The integration of "omics" technologies offers a powerful, system-wide view of how microbial communities interact with and break down such complex mixtures. frontiersin.orgnih.gov Future research should pivot towards a multi-omics approach to elucidate the biodegradation mechanisms of this substance.

Metagenomics: This technique is crucial for identifying the full spectrum of microbial communities present in contaminated environments that are capable of degrading the components of Einecs 274-148-1. By analyzing the entire genetic content of a sample, researchers can identify not only the species present but also the specific genes and potential degradation pathways. numberanalytics.com For a substance containing phenolic and thiadiazolidine moieties, metagenomics can uncover novel enzymes, such as oxygenases and peroxidases, that are key to breaking down these resilient structures. mdpi.com Research should focus on constructing microbial consortia from enriched environmental samples, as these consortia are often more robust and efficient at degrading complex compounds than isolated strains. frontiersin.org

Metabolomics: As the downstream result of genomic and transcriptomic activity, metabolomics provides a direct snapshot of the chemical transformations occurring during biodegradation. metwarebio.com For Einecs 274-148-1, this involves tracking the appearance of intermediate metabolites from the breakdown of 4-heptylphenol (B162531) and 1,3,4-thiadiazolidine-2,5-dithione. This can confirm degradation pathways hypothesized from metagenomic data and identify potential dead-end metabolites or persistent transformation products. mdpi.comresearchgate.net Studies have shown that environmental factors significantly influence the metabolome, highlighting the need for experiments that consider variables like soil type and nutrient availability. oup.com

The table below outlines a potential multi-omics workflow for studying the biodegradation of Einecs 274-148-1.

| Omics Technology | Objective | Potential Research Findings | Relevant Organisms/Enzymes |

| Metagenomics | Identify microbial consortia and key genes involved in degradation. | Discovery of novel catabolic gene clusters for alkylphenols and sulfur heterocycles. | Pseudomonas sp., Rhodococcus sp., Fungi (Phanerochaete chrysosporium) mdpi.com |

| Transcriptomics | Analyze gene expression in response to the contaminant. | Upregulation of specific oxygenase and peroxidase genes upon exposure. | Monooxygenases, Dioxygenases, Peroxidases mdpi.com |

| Proteomics | Identify the functional proteins and enzymes actively degrading the compound. | Detection of key enzymes in the extracellular and intracellular proteome of active microbes. | Hydrolases, Oxidoreductases |

| Metabolomics | Track metabolic intermediates and final breakdown products. | Elucidation of the complete degradation pathway, identifying persistent byproducts. | Catechols, Carboxylic acids, Sulfates |

Advanced Spectroscopic Imaging for Environmental Fate Tracking

Understanding the transport and transformation of Einecs 274-148-1 in environmental matrices like soil and water is critical. Advanced spectroscopic imaging techniques provide a non-destructive, spatially resolved means to track the chemical's fate. solubilityofthings.com

Raman Spectroscopy and Imaging: Raman spectroscopy offers a molecular fingerprint of a sample, making it ideal for identifying specific chemical components within a complex mixture. nih.govornl.gov For Einecs 274-148-1, this could be used to map the distribution of the phenolic and thiadiazolidine components on soil particles or in biofilms. A significant challenge in soil analysis is the strong fluorescence background, which can be overcome by techniques like Shifted Excitation Raman Difference Spectroscopy (SERDS). nih.gov Furthermore, combining Raman spectroscopy with machine learning can help quantify organic constituents even in complex mineral-organic mixtures. digitellinc.comnih.gov

Surface-Enhanced Raman Scattering (SERS): SERS can dramatically amplify the Raman signal, enabling the detection of trace amounts of the substance. ornl.govunt.edu This is particularly useful for monitoring low concentrations in aquatic environments or tracking the initial stages of adsorption onto surfaces. mdpi.com

Other Techniques: Hyperspectral imaging, which captures a wide range of the electromagnetic spectrum, can provide broader chemical information across large areas, complementing the high-resolution data from Raman microscopy. solubilityofthings.com Fourier-transform infrared (FT-IR) spectroscopy is another valuable tool for identifying functional groups and monitoring changes in the chemical structure during degradation. spectroscopyonline.com

| Spectroscopic Technique | Application for Einecs 274-148-1 | Key Advantages | Challenges |